![molecular formula C16H24N4O B5689644 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)
1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide, also known as EIPIC, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. EIPIC belongs to the family of pyrazole derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide reduces inflammation and pain.
Biochemical and Physiological Effects:
1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is its potential therapeutic applications in various fields of medicine. It has been found to exhibit promising pharmacological properties and has been extensively studied in preclinical models. However, one of the limitations of 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide. Another area of research is the investigation of the potential use of 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel drug delivery systems for 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide could enhance its therapeutic efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide involves the reaction of 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid with 2-(1H-pyrrol-1-yl)ethylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified using column chromatography to obtain pure 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide.
Scientific Research Applications
1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-ethyl-5-(2-methylpropyl)-N-(2-pyrrol-1-ylethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-4-20-15(12-14(18-20)11-13(2)3)16(21)17-7-10-19-8-5-6-9-19/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFVJXKJHKMKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)NCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide |
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